1,7-Diphenyl-1,4,6-heptatrien-3-one
CAS No.:
Cat. No.: VC0666504
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16O |
|---|---|
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | (1E,4E,6E)-1,7-diphenylhepta-1,4,6-trien-3-one |
| Standard InChI | InChI=1S/C19H16O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-16H/b13-7+,14-8+,16-15+ |
| Standard InChI Key | ISTXRHJZVWZATL-JMYNOJCWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)C=CC=CC(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=CC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1,7-Diphenyl-1,4,6-heptatrien-3-one belongs to the class of α,β-unsaturated ketones characterized by a seven-carbon chain with three conjugated double bonds and a central ketone group. The compound has two phenyl rings attached at positions 1 and 7 of the heptatriene backbone. The systematic name according to IUPAC nomenclature is (1E,4E,6E)-1,7-diphenylhepta-1,4,6-trien-3-one, indicating the E (trans) configuration of the double bonds .
The molecular structure can be represented as:
Ph-CH=CH-CH=CH-CO-CH=CH-Ph
Where Ph represents a phenyl group.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1,7-Diphenyl-1,4,6-heptatrien-3-one
The compound exhibits lipophilic characteristics as indicated by its high LogP value, suggesting limited water solubility but good membrane permeability, which is relevant for its potential pharmacological applications .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature:
-
1,7-Diphenyl-hepta-1,4,6-trien-3-one
-
Benzyliden-cinnamyliden-aceton
-
1,4,6-Heptatrien-3-one,1,7-diphenyl
-
Benzal-cinnamal-aceton
-
1,7-Diphenyl-hepta-1,4,6-trien-3-on
Synthesis Methods
Alternative Synthetic Routes
Alternative methods for synthesizing this compound include:
-
Wittig reaction: Reaction of appropriate cinnamaldehyde derivatives with (triphenylphosphoranylidene)acetaldehyde to form intermediate aldehydes, which then undergo further reactions to yield the final trienone .
-
Aldol condensation: An aldol addition reaction of (3E)-4-phenyl-but-3-en-2-one with (2E)-3-phenyl-2-propenal using LDA as base at −78°C, followed by dehydration of the generated aldol .
Structural Relationships and Analogs
Relationship to Curcuminoids
1,7-Diphenyl-1,4,6-heptatrien-3-one shows structural similarity to curcumin, particularly to the enol tautomer of curcumin. This similarity has led to considerable interest in this compound and its derivatives as potential curcumin analogs with improved pharmacokinetic profiles .
Key structural differences from curcumin include:
-
Absence of the central β-diketone moiety
-
Lack of hydroxyl and methoxy substituents on the aromatic rings
-
Presence of a trienone system versus the dienone system in curcumin
Key Structural Analogs
Several important structural analogs of 1,7-Diphenyl-1,4,6-heptatrien-3-one have been synthesized and studied:
Table 2: Key Structural Analogs of 1,7-Diphenyl-1,4,6-heptatrien-3-one
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have been conducted on 1,7-diphenyl-1,4,6-heptatrien-3-one and its analogs, particularly focusing on their anticancer activities. Key findings include:
-
The trienone scaffold appears to be a critical structural feature for bioactivity, often providing enhanced potency compared to the dienone structure .
-
Substitution of phenyl rings with nitrogen-containing heteroaromatic rings can significantly enhance antiproliferative activity against cancer cell lines .
-
Specific heteroaromatic substituents have been identified as optimal for anticancer activity, with 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazole-2-yl showing particularly promising results .
-
The presence of a five-membered heteroaromatic ring at the C-7 position tends to confer greater potency than a six-membered ring at the same position .
-
Compounds with two different terminal aromatic rings generally exhibit greater anticancer potency than those with identical terminal rings .
Biological Activities
Anticancer Properties
1,7-Diphenyl-1,4,6-heptatrien-3-one and its analogs have demonstrated significant anticancer activities across multiple cancer cell lines. Studies have focused particularly on:
-
Prostate Cancer: The compound and its derivatives have shown activity against both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU145) prostate cancer cell lines .
-
Cervical Cancer: Activity has been demonstrated against HeLa human cervical cancer cells .
Table 3: Antiproliferative Activity of Selected 1,7-Diarylhepta-1,4,6-trien-3-ones Against Cancer Cell Lines
The most potent analogs have demonstrated 5- to 36-fold greater potency than curcumin in inhibiting cancer cell proliferation .
Mechanism of Action
Research suggests several potential mechanisms underlying the anticancer activities of these compounds:
-
Cell Cycle Arrest: Treatment of PC-3 prostate cancer cells with potent 1,7-diarylhepta-1,4,6-trien-3-ones leads to appreciable cell cycle arrest at the G1/G0 phase .
-
Apoptosis Induction: These compounds have demonstrated the ability to induce apoptosis in cancer cells .
-
Transcription Factor Inhibition: Related compounds have shown inhibitory activity against transcription factors, such as the Fos-Jun-DNA complex, which plays a role in cancer progression. For example, one study found that certain symmetrical curcuminoids exhibited IC₅₀ values as low as 0.30 mM for inhibition of Fos-Jun-DNA complex formation .
Comparative Analysis with Related Compounds
Comparison with Natural Curcuminoids
While natural curcuminoids from Curcuma longa (turmeric) have well-documented biological activities, synthetic 1,7-diphenyl-1,4,6-heptatrien-3-one and its analogs often demonstrate superior properties in several aspects:
-
Enhanced Potency: The antiproliferative activity of optimal 1,7-diarylhepta-1,4,6-trien-3-ones is significantly higher than that of natural curcumin .
-
Structural Stability: The absence of the β-diketone moiety may confer greater stability compared to curcumin, which undergoes rapid degradation under physiological conditions .
-
Structural Flexibility: The basic scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties .
Relationship to Other Bioactive Compounds
1,7-Diphenyl-1,4,6-heptatrien-3-one shares structural features with other bioactive compounds:
-
Chalcones: The compound can be viewed as an extended chalcone with additional conjugation, potentially sharing some mechanistic features with this well-studied class of compounds.
-
Dienones: The structural similarities to various dienones that have shown anticancer properties suggest potential overlap in mechanisms of action .
Research Applications and Future Perspectives
Challenges and Future Research Directions
Despite the promising results, several challenges and opportunities for future research remain:
-
Pharmacokinetic Optimization: Further modifications of the basic scaffold to improve solubility, bioavailability, and metabolic stability are needed for clinical applications.
-
Mechanism Elucidation: More detailed studies on the precise molecular mechanisms of action could inform rational design of even more potent and selective analogs.
-
In Vivo Studies: Transition from in vitro to in vivo models to evaluate efficacy, toxicity, and pharmacokinetic profiles in living systems represents a crucial next step.
-
Development of Novel Analogs: Continued exploration of structural modifications, particularly the incorporation of various heteroaromatic rings, may yield compounds with enhanced biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume